Khellinone

概要

説明

Khellinone is a naturally occurring compound extracted from the plant Ammi visnaga. It belongs to the family of furochromones, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

Khellinone can be synthesized through various chemical reactions. One common method involves the conversion of khellin to this compound via oxidation. This process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions . Another synthetic route involves the condensation of visnaginone with ethyl acetate in the presence of dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Ammi visnaga plants, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Khellinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, such as enaminones and isoxazoles.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: This compound can participate in substitution reactions to form derivatives like pyrazoles, pyridines, and pyrroles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various organic reagents like hydrazine, ammonia, and different aldehydes.

Major Products Formed

The major products formed from these reactions include enaminones, isoxazoles, pyrazoles, pyridines, and pyrroles. These derivatives have been studied for their potential biological activities .

科学的研究の応用

Synthesis of Khellinone Derivatives

This compound is synthesized through the hydrolysis of khellin under alkaline conditions. This process opens the pyrone ring of khellin, yielding this compound, which can then undergo various chemical reactions to form derivatives with enhanced biological activities. The Claisen-Schmidt condensation method is commonly used to react this compound with different aldehydes, resulting in a series of compounds such as khellinochalcones and khellinoflavanones .

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological activities:

- CYP1A1 Inhibition : this compound has been identified as a potent inhibitor of the cytochrome P450 family 1 (CYP1A1) enzymes, which are involved in the metabolic activation of procarcinogens like benzo[a]pyrene. The IC50 value for this compound's inhibition of CYP1A1 is approximately 4.02 μM . Its semisynthetic derivative, khellinoflavanone, shows even greater potency with an IC50 value of 140 nM and a selectivity ratio of 170-fold over CYP1B1 .

- Antimicrobial Activity : Various studies have demonstrated that this compound derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds exhibited substantial growth inhibition rates, indicating their potential as antimicrobial agents .

- Anticancer Activity : this compound derivatives have been evaluated for their anticancer potential, particularly in lung cancer cells. Khellinoflavanone was shown to restore cell cycle progression in A549 lung cancer cells blocked by benzo[a]pyrene treatment, suggesting its role in cancer chemoprevention .

3.1. Khellinoflavanone in Cancer Chemoprevention

A study investigated the protective effects of khellinoflavanone against benzo[a]pyrene-induced toxicity in lung cancer cells. At concentrations three times its IC50 for CYP1A1 inhibition, khellinoflavanone completely protected HEK293 cells from toxicity mediated by CYP1A1 activation . This highlights its potential as a chemopreventive agent.

3.2. Antimicrobial Efficacy

Research into the antimicrobial activity of various this compound derivatives revealed that certain compounds displayed excellent inhibition against pathogenic bacteria and fungi. These findings suggest that this compound could be developed into new antimicrobial therapies .

Data Table: Summary of this compound Applications

作用機序

The mechanism of action of khellinone involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to inhibit tyrosine kinases by occupying the epidermal growth factor receptor (EGFR) pocket, leading to the inhibition of cancer cell proliferation . Additionally, this compound can undergo hydrolysis in acidic or basic media, leading to the formation of different active compounds .

類似化合物との比較

Khellinone is similar to other furochromones like visnagin and khellin. it is unique in its ability to form a wide range of derivatives through various chemical reactions . Some similar compounds include:

Visnagin: Another furochromone with similar biological activities.

Khellin: A precursor to this compound with its own therapeutic applications.

Visnaginone: A related compound used in the synthesis of this compound derivatives.

This compound’s versatility in forming different derivatives and its potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

Khellinone, a derivative of khellin, is a naturally occurring compound predominantly extracted from the plant Ammi visnaga. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a furanochromone and exhibits structural similarities to other bioactive compounds derived from natural sources. Its derivatives, such as khellinoflavanones and khellinochalcones, have been synthesized to enhance its biological efficacy. Research indicates that these derivatives possess improved inhibitory effects on various enzymes and cellular pathways.

Table 1: Chemical Structure of this compound Derivatives

| Compound Name | Structure | IC50 (μM) | Activity Description |

|---|---|---|---|

| This compound | This compound Structure | 4.02 | CYP1A1 inhibitor |

| Khellinoflavanone | Khellinoflavanone Structure | 0.14 | Selective CYP1A1 inhibitor |

| Khellinochalcone | Khellinochalcone Structure | 0.47 | CYP1A1 inhibitor |

1. Anticancer Properties

This compound and its derivatives have shown significant anticancer properties, particularly through the inhibition of cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens. Specifically, this compound demonstrates selective inhibition of CYP1A1 with an IC50 value of 4.02 μM, while its derivative khellinoflavanone exhibits even greater potency with an IC50 of 140 nM .

Case Study: Lung Cancer Protection

In vivo studies have indicated that this compound derivatives can protect lung cancer cells from benzo[a]pyrene (B[a]P)-induced toxicity by inhibiting the metabolic activation of this carcinogen. This protective effect was observed in human HEK293 cells, where khellinoflavanones significantly reduced DNA intercalation during the S-phase of the cell cycle .

2. Anti-inflammatory Effects

Beyond its anticancer activity, this compound has also been associated with anti-inflammatory effects. The compound has been shown to inhibit the production of inflammatory mediators in various cell types, suggesting potential applications in treating inflammatory diseases.

The primary mechanism by which this compound exerts its biological effects is through the modulation of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the bioactivation of procarcinogens. By inhibiting CYP1A1 specifically, this compound reduces the formation of harmful metabolites that contribute to cancer development.

| Mechanism | Description |

|---|---|

| CYP1A1 Inhibition | Reduces activation of procarcinogens |

| Antioxidant Activity | Scavenges free radicals |

| Anti-inflammatory Action | Modulates inflammatory cytokine production |

Research Findings

Recent studies have highlighted the potential of this compound derivatives as therapeutic agents. For example:

- A study demonstrated that khellinoflavanones could completely protect normal human cells from B[a]P toxicity at concentrations that inhibited CYP1A1 activity .

- Molecular docking studies have suggested that specific modifications to the this compound structure can enhance binding affinity to target proteins involved in cancer progression .

特性

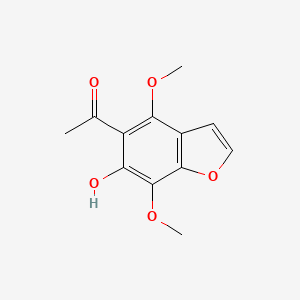

IUPAC Name |

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUAWNMVARSYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197512 | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-51-5 | |

| Record name | Khellinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khellinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying the khellinone structure affect its biological activity?

A1: Modifying the this compound scaffold significantly impacts its biological activity. For instance, dimerizing this compound through alkylation at the 6-hydroxy group yields potent blockers of the voltage-gated potassium channel Kv1.3. [] Similarly, introducing chalcone moieties via Claisen-Schmidt condensation at the 5-acetyl group enhances Kv1.3 blocking activity and leads to immunosuppressive effects. [, ] Further modifications at the 4- or 7-position with chloro, bromo, methoxy, or nitro-substituted benzyl groups can fine-tune Kv1.3 inhibition potency. []

Q2: Are there structural modifications that improve this compound's selectivity for specific targets?

A2: Yes, certain modifications enhance selectivity. For example, khellinoflavanone (4l), synthesized by reacting this compound with aryl aldehydes, exhibits a 170-fold selectivity for CYP1A1 over CYP1B1. [] This selectivity is crucial for targeted inhibition of CYP1A1-mediated bioactivation of procarcinogens like benzo[a]pyrene. []

Q3: How does this compound interact with the voltage-gated potassium channel Kv1.3?

A3: While the exact binding mode is still under investigation, research suggests that this compound derivatives, particularly chalcones and dimers, bind to Kv1.3 with high affinity. [] This interaction inhibits potassium ion flow through the channel, ultimately suppressing T-lymphocyte proliferation. []

Q4: What are the downstream effects of this compound inhibiting CYP1A1?

A4: Inhibiting CYP1A1 with this compound derivatives like khellinoflavanone (4l) prevents the bioactivation of procarcinogens, such as benzo[a]pyrene, into their carcinogenic metabolites. [] This protective effect can prevent DNA damage and halt the initiation of carcinogenesis in both normal and cancerous cells expressing CYP1A1. []

Q5: What are the potential therapeutic applications of this compound derivatives?

A6: this compound derivatives hold promise as:* Immunosuppressants: Kv1.3 blockers based on this compound show potential for treating T-cell-mediated autoimmune diseases like multiple sclerosis. []* Cancer chemopreventive agents: Khellinoflavanone (4l), a potent CYP1A1 inhibitor, demonstrates potential for preventing the initiation of cancer by blocking procarcinogen activation. []* Antibacterial and Antifungal agents: Several this compound derivatives, including chalcones, pyrazolines, and 3-cyanopyridines, exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. [, , , ] Some derivatives also demonstrate antifungal activity. [, ]

Q6: Have QSAR studies been conducted on this compound derivatives?

A7: Yes, QSAR studies on this compound derivatives, specifically focusing on their potassium channel blocking activity, highlight the importance of hydrophobic interactions. [] These studies reveal a strong correlation between the compound's hydrophobicity and its potency as a Kv1.3 blocker, indicating a crucial role for hydrophobic interactions in binding to the channel. []

Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A7: Researchers commonly utilize a combination of techniques, including:

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) elucidates functional groups and bonding patterns. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed structural information. [, , ] Mass spectrometry (MS) determines molecular weight and fragmentation patterns. [, , ]

- X-ray diffraction (XRD): This technique is employed to confirm the crystal structures of novel this compound derivatives and provides insights into their three-dimensional arrangements. [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of this compound-based materials, offering information about their stability, degradation behavior, and potential applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。